molecular formula C27H30N2O10 B10778995 Daunorubicin oxime hydrochloride CAS No. 33644-59-6

Daunorubicin oxime hydrochloride

Cat. No.: B10778995
CAS No.: 33644-59-6
M. Wt: 542.5 g/mol
InChI Key: HUDHPOXZMUHYAB-VPUKRXIYSA-N
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Description

Daunorubicin oxime hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy for various types of cancer. This compound is known for its potent antitumor activity, which is achieved through its ability to intercalate into DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of daunorubicin oxime hydrochloride typically involves the modification of daunorubicin through the formation of an oxime bond. This process can be carried out by reacting daunorubicin with hydroxylamine under acidic conditions to form daunorubicin oxime, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of the compound is typically achieved through preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Daunorubicin oxime hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Daunorubicin oxime hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Daunorubicin oxime hydrochloride exerts its effects primarily through the intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death .

Comparison with Similar Compounds

Uniqueness: Daunorubicin oxime hydrochloride is unique due to its oxime modification, which can enhance its stability and alter its interaction with biological targets. This modification can also influence the compound’s pharmacokinetics and toxicity profile, making it a valuable candidate for further research and development .

Properties

CAS No.

33644-59-6

Molecular Formula

C27H30N2O10

Molecular Weight

542.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3/b29-11+

InChI Key

HUDHPOXZMUHYAB-VPUKRXIYSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/O)/C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O

Origin of Product

United States

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